molecular formula C40H50N4O6 B10849082 H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH

Cat. No.: B10849082
M. Wt: 682.8 g/mol
InChI Key: GWHRSTGESQKJIQ-FVTMYMNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH involves multiple steps, starting with the preparation of the individual amino acid residues. The key steps include:

    Synthesis of 2,6-dimethyltyrosine (Dmt): This involves the methylation of tyrosine at the 2 and 6 positions.

    Synthesis of beta-methyl-cyclohexylalanine (beta-MeCha): This is achieved through the alkylation of cyclohexylalanine.

    Peptide Coupling: The amino acids are sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, which allows for the efficient and automated synthesis of peptides. The process would include:

    Automated Peptide Synthesizer: Utilization of an automated peptide synthesizer to streamline the coupling and deprotection steps.

    Purification: High-performance liquid chromatography (HPLC) to purify the final product.

    Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group in the Dmt residue can be oxidized to form quinones.

    Reduction: The peptide bonds can be reduced under specific conditions to yield the corresponding amines.

    Substitution: The aromatic rings in the Dmt and Phe residues can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced peptide fragments.

    Substitution: Halogenated or nitrated aromatic compounds.

Properties

Molecular Formula

C40H50N4O6

Molecular Weight

682.8 g/mol

IUPAC Name

(2S)-2-[[(2R,3S)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33-,34-,35?,36+/m0/s1

InChI Key

GWHRSTGESQKJIQ-FVTMYMNWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.